molecular formula C15H16N4O2S B5055366 methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate

Cat. No.: B5055366
M. Wt: 316.4 g/mol
InChI Key: DIJXUJCKKAJGHP-UHFFFAOYSA-N
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Description

Methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Target of Action

Methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is a derivative of the [1,2,4]triazino[5,6-b]indole class of compounds . The primary targets of this compound are iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis in cells, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation . The compound also induces apoptosis in cancer cells, possibly via the mitochondria pathway .

Pharmacokinetics

The compound’s ability to selectively bind to ferrous ions suggests that it may have a high affinity for these ions , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It arrests the cell cycle at the G1 phase and induces significant apoptosis in cancer cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by this compound in cancer cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of ferrous ions has been shown to abolish the cytotoxicity of this compound . This suggests that the compound’s action may be influenced by the iron ion levels in the body or the cellular environment.

Properties

IUPAC Name

methyl 2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-8-19-11-7-5-4-6-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXUJCKKAJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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